

AZ12441970 (AZD9056): A Technical Overview of In Vitro and In Vivo Properties

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For Researchers, Scientists, and Drug Development Professionals

AZ12441970, also known as AZD9056, is a potent and selective antagonist of the P2X7 receptor, a key player in inflammation and immune regulation. This document provides a comprehensive technical guide to the preclinical in vitro and in vivo properties of **AZ12441970**, with a focus on its anti-inflammatory effects.

Core Properties and Mechanism of Action

AZ12441970 exerts its pharmacological effects by inhibiting the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells such as macrophages and monocytes.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, activation of caspase-1, and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1][2] By blocking this receptor, **AZ12441970** effectively attenuates the release of these key inflammatory mediators.

In Vitro Properties

The in vitro potency of **AZ12441970** has been demonstrated in various cell-based assays, highlighting its ability to inhibit P2X7 receptor function and subsequent cytokine release.



Parameter	Cell Line/System	Agonist	Value	Reference
pIC50	Human peripheral blood monocytes	BzATP	7.9 ± 0.1	
pIC50	Human peripheral blood monocytes	BzATP	8.0 ± 0.1	
pIC50	Human whole blood	ATP	7.2 ± 0.1	
pIC50	Human RA synovial cells	BzATP	8.4 ± 0.2	
IC50	HEK-hP2X7 cells	BzATP	11.2 nM	
IC50	LPS/IFN-y- differentiated human THP-1 cells	BzATP	0.06 nM	_
IC50	LPS-primed mouse J774.A1 cells	ATP	11.8 μΜ	

In Vivo Properties

Preclinical in vivo studies have substantiated the anti-inflammatory and analgesic potential of **AZ12441970** in rodent models of arthritis.

Rat Streptococcal Cell Wall (SCW)-Induced Arthritis

In a rat model of arthritis induced by the injection of streptococcal cell walls, administration of **AZ12441970** demonstrated a significant reduction in articular inflammation and erosive progression of the disease.[2] This effect is consistent with the in vitro inhibition of proinflammatory cytokine release.



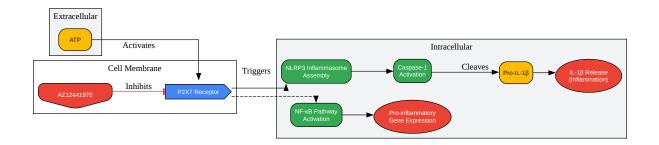
Rat Monosodium Iodoacetate (MIA)-Induced Osteoarthritis

In a rat model of osteoarthritis induced by monosodium iodoacetate, intra-articular injection of AZD9056 resulted in both pain-relieving and anti-inflammatory effects.[3] Treatment with AZD9056 led to a significant decrease in knee edema and restored paw withdrawal thresholds in a time-dependent manner.[3] Furthermore, the compound reversed the MIA-induced upregulation of IL-1β, IL-6, and TNF-α in both serum and knee cartilage tissues.[3]

Animal Model	Key Findings	Reference
Rat SCW-Induced Arthritis	Reduced articular inflammation and erosive progression.	[2]
Rat MIA-Induced Osteoarthritis	Alleviated pain (restored paw withdrawal thresholds).Reduced knee edema.Decreased serum and tissue levels of IL-1β, IL-6, and TNF-α.	[3]

Signaling Pathways and Experimental Workflows P2X7 Signaling Pathway and Inhibition by AZ12441970



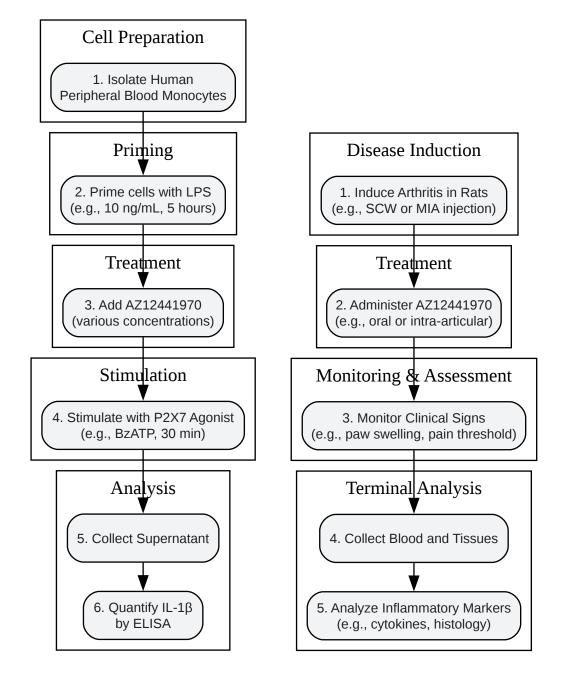


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Caption: P2X7 signaling pathway and its inhibition by AZ12441970.

Experimental Workflow: In Vitro IL-1β Release Assay





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